Trisulfo-Cy3-acid (disodium)
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Overview
Description
Trisulfo-Cy3-acid (disodium) is a derivative of the Cyanine3 (Cy3) dye, characterized by the presence of three sulfonate groups. This modification enhances its water solubility, making it a valuable tool in various scientific applications, particularly in fluorescence-based techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisulfo-Cy3-acid (disodium) typically involves the sulfonation of Cyanine3 dye. The process includes the introduction of sulfonate groups to the Cy3 dye molecule under controlled conditions. The reaction is usually carried out in an aqueous medium with the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction conditions, including temperature and pH, are carefully monitored to ensure the efficient introduction of sulfonate groups without degrading the dye structure .
Industrial Production Methods: In industrial settings, the production of Trisulfo-Cy3-acid (disodium) follows similar principles but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: Trisulfo-Cy3-acid (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the dye’s versatility .
Scientific Research Applications
Trisulfo-Cy3-acid (disodium) is widely used in scientific research due to its enhanced water solubility and fluorescence properties. Key applications include:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Utilized in diagnostic imaging and as a marker in therapeutic research.
Industry: Applied in the development of fluorescent dyes for various industrial processes
Mechanism of Action
The mechanism by which Trisulfo-Cy3-acid (disodium) exerts its effects is primarily based on its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. The presence of sulfonate groups enhances its solubility and stability in aqueous environments, facilitating its interaction with biological molecules and other targets .
Comparison with Similar Compounds
Sulfo-Cy3 (Me)COOH sodium: Another Cy3 dye derivative with sulfonate groups, but with different solubility and fluorescence characteristics.
Cy3 (Cyanine3) dye: The parent compound without sulfonate modifications, less water-soluble compared to Trisulfo-Cy3-acid (disodium).
Uniqueness: Trisulfo-Cy3-acid (disodium) stands out due to its enhanced water solubility and stability, making it more suitable for applications in aqueous environments. Its unique properties allow for more efficient labeling and detection in biological and chemical assays .
Properties
Molecular Formula |
C32H38N2Na2O11S3 |
---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
disodium;(2E)-1-(5-carboxypentyl)-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C32H40N2O11S3.2Na/c1-31(2)24-20-22(47(40,41)42)13-15-26(24)33(17-7-5-6-12-30(35)36)28(31)10-8-11-29-32(3,4)25-21-23(48(43,44)45)14-16-27(25)34(29)18-9-19-46(37,38)39;;/h8,10-11,13-16,20-21H,5-7,9,12,17-19H2,1-4H3,(H3-,35,36,37,38,39,40,41,42,43,44,45);;/q;2*+1/p-2 |
InChI Key |
LBKXGVTXCKNWJK-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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